2-(Difluoromethyl)benzo[d]oxazol-4-amine is a chemical compound that belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. This specific compound features a difluoromethyl group, which enhances its pharmacological properties. Benzoxazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
The compound can be classified as an aromatic heterocyclic amine due to the presence of both an oxazole ring and an amine functional group. It is synthesized through various chemical reactions involving difluoromethylation processes and is often evaluated for its biological activity against specific molecular targets such as kinases and receptors involved in cancer progression .
The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-4-amine typically involves several key steps:
The technical challenges during synthesis include managing the stability of intermediates and ensuring selectivity for the difluoromethylation step.
The molecular formula of 2-(Difluoromethyl)benzo[d]oxazol-4-amine is CHFNO, indicating the presence of two fluorine atoms, one nitrogen atom in the amine group, and an oxazole ring.
2-(Difluoromethyl)benzo[d]oxazol-4-amine can participate in various chemical reactions:
The mechanism of action for 2-(Difluoromethyl)benzo[d]oxazol-4-amine primarily involves its interaction with specific biological targets:
2-(Difluoromethyl)benzo[d]oxazol-4-amine has several potential applications in scientific research:
Benzoxazole serves as a privileged scaffold in medicinal chemistry due to its inherent rigidity, planar structure, and capacity for diverse non-covalent interactions with biological targets. The core structure of 2-(difluoromethyl)benzo[d]oxazol-4-amine exemplifies strategic scaffold hybridization, where the benzoxazole nucleus is functionalized at distinct positions to enhance target engagement. This approach merges pharmacophoric elements from multiple bioactive compounds into a single chemical entity, optimizing binding affinity and selectivity. Hybridization typically occurs through three primary strategies: Ring fusion (e.g., coupling with triazoles for antitubercular activity), side-chain conjugation (e.g., linking to thiadiazoles for neuroprotection), and peripheral substitution (e.g., difluoromethyl modification).
Recent work on DprE1 inhibitors for tuberculosis demonstrates this principle effectively. Hybrid compounds (BOK-2 and BOK-3) integrating a 1,2,3-triazole moiety with a benzoxazole core exhibited potent inhibition (IC₅₀ = 2.2 ± 0.1 μM and 3.0 ± 0.6 μM, respectively), outperforming the standard drug TCA-1 (IC₅₀ = 3.0 ± 0.2 μM) [2]. Molecular dynamics simulations confirmed that the triazole-benzoxazole hybrid stabilized key interactions within the DprE1 binding pocket, particularly with residues Cys387 and Gln334 [2].
Table 1: Bioactivity of Hybrid Benzoxazole Scaffolds
Hybrid Structure | Biological Target | Key Activity Metric | Structural Advantage |
---|---|---|---|
Triazole-Benzoxazole (BOK-2) | DprE1 (M. tuberculosis) | IC₅₀ = 2.2 ± 0.1 μM | Enhanced H-bonding via triazole N-atoms |
Thiadiazole-Benzoxazole (5c) | Aβ aggregates (Alzheimer’s) | 84% cell viability at 5μg/mL* | Ameliorates tau hyperphosphorylation |
Acetoacetanilide-Benzoxazole | HDAC2 (Cancer) | Est. IC₅₀ < 0.1 μM [3] | Zinc-binding group mimicry |
*In Aβ₂₅₋₃₅-induced PC12 cells [10]
Neuroprotective hybrids further illustrate this strategy. Compound 5c—a benzoxazole-thiadiazole conjugate—significantly increased viability (84%) in Aβ₂₅₋₃₅-induced PC12 neuronal cells at 5 μg/mL by simultaneously modulating tau phosphorylation and Akt/GSK-3β signaling [10]. The thiadiazole moiety enabled hydrogen bonding with Thr181 and Ser396 residues of tau protein, while the benzoxazole engaged in π-stacking with hydrophobic pockets in the kinase domain.
The difluoromethyl (-CF₂H) group at the 2-position of the benzoxazole ring is a critical design element that significantly influences ligand properties through three primary mechanisms: electronic effects (inductive withdrawal enhancing hydrogen bond acceptor strength), lipophilicity modulation (LogP increase of ~0.5-1.0 vs. non-fluorinated analogs), and metabolic stabilization (resistance to cytochrome P450-mediated oxidation).
Compared to hydroxyl or methyl substituents, the difluoromethyl group demonstrates superior bioactivity due to its strong electron-withdrawing nature and moderate hydrophobicity. In cholesterol 24-hydroxylase (CH24H) inhibitors, oxazole-based compounds bearing -CF₂H exhibited 3-fold higher ligand-lipophilicity efficiency (LLE) than their methyl counterparts [4]. The fluorine atoms polarize C-H bonds, creating a potent hydrogen bond donor (σₚ = 0.33 for -CF₂H) that stabilizes interactions with catalytic residues in enzyme binding pockets.
Table 2: Impact of Difluoromethyl vs. Alternative Substituents
Substituent (R) | σₚ* (Electrostatic) | π (Hydrophobicity) | H-bond Acidity | Target Engagement Advantage |
---|---|---|---|---|
-CF₂H (Difluoromethyl) | 0.33 | 0.45 | Moderate | Enhanced polar interactions with catalytic residues |
-CH₃ (Methyl) | -0.17 | 0.56 | None | Hydrophobic pocket filling only |
-OCH₃ (Methoxy) | -0.27 | -0.02 | None | Steric hindrance limits deep binding |
-H (Unsubstituted) | 0.00 | 0.00 | None | Limited target discrimination |
*σₚ = Hammett constant for para-substitution [4] [10]
In Alzheimer’s therapeutics, the difluoromethyl modification in benzoxazole derivatives amplified neuroprotective effects by optimizing blood-brain barrier (BBB) penetration. Molecular dynamics simulations revealed that -CF₂H lowered the desolvation penalty during membrane partitioning by 2.3 kcal/mol compared to hydroxymethyl analogs [10]. This directly translated to enhanced cellular activity: difluoromethyl-substituted compound 5c achieved 40% greater reduction in Aβ-induced cytotoxicity in PC12 cells than its non-fluorinated counterpart at identical concentrations [10].
Pharmacophore modeling of 2-(difluoromethyl)benzo[d]oxazol-4-amine reveals a four-feature framework essential for multi-target engagement: (1) Hydrogen bond acceptor (benzoxazole oxygen), (2) Hydrogen bond donor (C4-amino group), (3) Hydrophobic centroid (benzoxazole aryl ring), and (4) Electron-withdrawing group (difluoromethyl moiety). This configuration enables simultaneous modulation of structurally diverse targets implicated in neurological, infectious, and oncological diseases.
Virtual screening using this pharmacophore against the NCI and Maybridge databases identified high-affinity binders for HDAC2 (a cancer target) with predicted IC₅₀ < 0.1 μM [3] [7]. The model emphasized the necessity of the difluoromethyl group to occupy a hydrophobic subpocket near the HDAC2 zinc ion, while the amino group formed salt bridges with Asp269. Rigorous validation via Fischer’s randomization test confirmed model robustness (95% confidence level) [3].
For Alzheimer’s targets, pharmacophore-driven optimization yielded compound 5c, which concurrently engages:
Molecular docking confirmed that this multi-target ligand occupies the ATP-binding site of GSK-3β (binding energy = -9.2 kcal/mol) while maintaining complementary steric fit within the hydrophobic groove of Aβ₁₋₄₂ [10]. The pharmacophore’s versatility is further evidenced by its alignment with PPARγ agonist features, where the benzoxazole oxygen mimics the carbonyl group of full agonists like rosiglitazone in H-bonding interactions with Tyr327 [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: